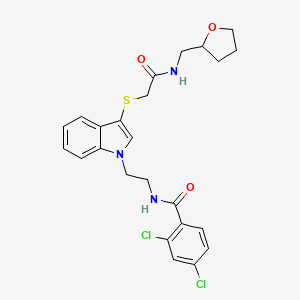
2,4-dichloro-N-(2-(3-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-dichloro-N-(2-(3-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H25Cl2N3O3S and its molecular weight is 506.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2,4-Dichloro-N-(2-(3-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide), identified by its CAS number 532431-50-8, is a complex organic compound with potential pharmacological applications. This article reviews its biological activities, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of this compound is C16H16Cl2N4O3S2, with a molecular weight of 447.4 g/mol. Its structure features a dichlorobenzamide core linked to a thioether and an indole moiety, which are critical for its biological activity.
The biological activity of this compound involves interaction with specific molecular targets. Preliminary studies suggest that the compound may modulate signaling pathways associated with inflammation and cancer cell proliferation.
Antifungal Activity
Research indicates that compounds structurally related to this compound exhibit significant antifungal properties. For instance, compounds with similar pharmacophores demonstrated minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against various fungal strains, suggesting that this compound may also possess comparable antifungal efficacy .
Cytotoxicity and Antiproliferative Effects
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown promising antiproliferative activity in assays involving murine leukemia cells (L1210), human T-cell lymphocytes (CEM), and HeLa cells (human cervix carcinoma). The IC50 values reported for these cell lines indicate a potential therapeutic index worthy of further exploration .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the indole and benzamide regions significantly influence biological activity. For example, the presence of electron-withdrawing groups in the benzamide moiety enhances antifungal activity while maintaining low toxicity profiles . The thioether linkage is also crucial for maintaining the structural integrity necessary for receptor binding.
| Compound | Structure | Activity | IC50/MIC Values |
|---|---|---|---|
| 2,4-Dichloro-N-(...) | Structure | Antifungal | MIC: 12.5 µg/mL |
| Compound A | Structure | Cytotoxic | IC50: 9.6 µM |
| Compound B | Structure | Antiproliferative | IC50: 41 µM |
Study on Antifungal Efficacy
A study published in Compounds highlighted the antifungal efficacy of related compounds against Fusarium oxysporum. The results indicated that modifications leading to enhanced solubility and bioavailability resulted in lower MIC values compared to traditional antifungals like ketoconazole .
Cytotoxicity Assessment
In another study focusing on the cytotoxic effects of various derivatives, it was found that certain analogs of 2,4-dichloro-N-(...) exhibited reduced toxicity while retaining their antiproliferative properties. This was particularly observed in compounds where the indole nitrogen was substituted with alkyl groups .
Properties
IUPAC Name |
2,4-dichloro-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25Cl2N3O3S/c25-16-7-8-18(20(26)12-16)24(31)27-9-10-29-14-22(19-5-1-2-6-21(19)29)33-15-23(30)28-13-17-4-3-11-32-17/h1-2,5-8,12,14,17H,3-4,9-11,13,15H2,(H,27,31)(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHPSNOAXAZVLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Cl2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














